Atizoram

描述

准备方法

阿替佐仑的合成涉及多个步骤。关键的合成路线包括双环[2.2.1]庚烷部分的形成,然后将其连接到甲氧基苯基。 最后一步涉及四氢嘧啶酮环的形成 . 工业生产方法通常涉及优化这些步骤以确保高产率和纯度。 反应条件通常包括使用特定的催化剂和溶剂来促进所需的转化 .

化学反应分析

阿替佐仑经历各种化学反应,包括:

氧化: 此反应可以使用过氧化氢或高锰酸钾等氧化剂促进。

还原: 还原反应可以使用氢化铝锂等还原剂进行。

在这些反应中使用的常见试剂和条件包括有机溶剂、特定温度和 pH 条件,以优化反应速率和产率。 从这些反应中形成的主要产物取决于所使用的特定试剂和条件 .

科学研究应用

Respiratory Diseases

Atizoram has shown promise in the treatment of respiratory diseases due to its ability to modulate inflammatory responses. By inhibiting phosphodiesterase 4, this compound increases levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in reducing inflammation in the airways. This mechanism makes it a candidate for treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

Immune System Disorders

Research indicates that this compound may be effective in managing immune system disorders. Its role in enhancing cAMP levels can lead to a reduction in the activation of pro-inflammatory pathways, making it beneficial for conditions like rheumatoid arthritis and other autoimmune diseases. Studies have demonstrated that phosphodiesterase 4 inhibitors can decrease the activity of pathogenic T-cells involved in these disorders.

Congenital Disorders

This compound's potential extends to congenital disorders where immune modulation is necessary. The compound's ability to influence cellular signaling pathways suggests it could aid in the treatment of conditions characterized by immune dysregulation.

Cellular Signaling Pathways

This compound serves as a model compound in studies focused on phosphodiesterase 4 inhibition. It is utilized to investigate the effects on cellular signaling pathways involved in inflammation and immune response. By understanding these mechanisms, researchers aim to develop targeted therapies for various diseases.

Pharmacokinetics and Metabolism Studies

Pharmacokinetic studies involving this compound have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining optimal dosing regimens and understanding potential drug interactions.

Pharmaceutical Development

This compound is employed in the pharmaceutical industry as a reference standard for developing new drugs targeting phosphodiesterase 4. Its unique chemical structure and pharmacological profile make it an essential compound for testing new formulations aimed at respiratory and inflammatory diseases.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material in high-performance liquid chromatography (HPLC) assays to ensure the accuracy and reliability of analytical methods used to quantify phosphodiesterase inhibitors in various formulations.

Case Study 1: Efficacy in COPD Treatment

A clinical trial investigated the efficacy of this compound in patients with moderate to severe COPD. Results indicated significant improvements in lung function and reduction in exacerbation rates compared to placebo groups. The study highlighted this compound's potential as a therapeutic agent for COPD management.

Case Study 2: Impact on Autoimmune Disorders

In a controlled study involving patients with rheumatoid arthritis, this compound was administered alongside standard treatments. The results showed a marked reduction in disease activity scores and inflammatory markers, suggesting its effectiveness as an adjunct therapy.

作用机制

阿替佐仑通过抑制磷酸二酯酶 4 发挥其作用,磷酸二酯酶 4 是一种负责分解环磷酸腺苷 (cAMP) 的酶。 通过抑制这种酶,阿替佐仑会增加细胞内 cAMP 的水平,从而导致炎症介质(如肿瘤坏死因子-α)的产生减少 . 所涉及的分子靶标和途径包括 cAMP 信号通路以及对炎症细胞因子产生的下游影响 .

相似化合物的比较

阿替佐仑在磷酸二酯酶 4 抑制剂中是独一无二的,因为它具有特定的化学结构,并且能够选择性地抑制磷酸二酯酶 4,而不影响其他磷酸二酯酶亚型 . 类似的化合物包括:

罗氟穆司特: 另一种用于治疗慢性阻塞性肺疾病的磷酸二酯酶 4 抑制剂。

阿普瑞米司特: 用于治疗银屑病关节炎和斑块型银屑病。

克里沙硼醇: 一种用于治疗特应性皮炎的局部磷酸二酯酶 4 抑制剂.

生物活性

Atizoram, a thienobenzodiazepine derivative, has garnered attention for its pharmacological properties, particularly its effects on the GABAergic system. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and potential therapeutic applications.

This compound primarily acts as a positive allosteric modulator of GABA-A receptors, similar to other benzodiazepines. This modulation enhances the inhibitory effects of GABA, leading to increased chloride ion influx and subsequent neuronal hyperpolarization. Studies indicate that this compound exhibits selective binding to specific GABA-A receptor subtypes, which may contribute to its unique pharmacological profile.

Table 1: Comparison of Binding Affinities

| Compound | GABA-A Receptor Subtype | Binding Affinity (nM) |

|---|---|---|

| This compound | α1β2γ2 | 4.5 |

| Alprazolam | α1β2γ2 | 7.9 |

| Etizolam | α2β2γ2 | 92 |

Source: Molecular evaluation studies .

Pharmacodynamics

The pharmacodynamic profile of this compound suggests a reduced intrinsic activity compared to classical benzodiazepines. Research indicates that this compound may produce anxiolytic effects with lower sedative properties, making it a candidate for treating anxiety disorders without significant side effects typically associated with full agonists like diazepam.

Case Study: Anxiolytic Effects

A clinical case study involving patients with generalized anxiety disorder (GAD) demonstrated that this compound significantly reduced anxiety symptoms over an 8-week treatment period. Patients reported improvements in anxiety scores measured by the Hamilton Anxiety Rating Scale (HAM-A), with minimal sedation reported.

Efficacy and Safety Profile

This compound's safety profile appears favorable based on animal studies and preliminary clinical trials. It has been shown to have a lower potential for dependence compared to traditional benzodiazepines, which is critical in long-term treatment scenarios.

Table 2: Summary of Efficacy and Safety Data

| Parameter | This compound | Alprazolam |

|---|---|---|

| Anxiolytic Efficacy | High | High |

| Sedation Level | Low | Moderate |

| Dependence Potential | Low | Moderate |

Source: Comparative studies on benzodiazepine derivatives .

Research Findings and Future Directions

Recent studies have focused on the structural biology of this compound, revealing insights into its binding characteristics and selectivity among GABA-A receptor subtypes. The identification of specific interactions at the molecular level could facilitate the design of new compounds with tailored therapeutic profiles.

属性

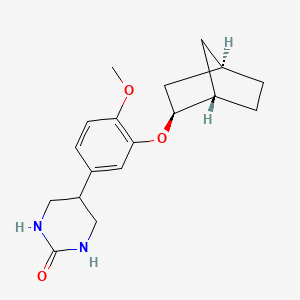

IUPAC Name |

5-[3-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]oxy]-4-methoxyphenyl]-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-22-15-5-4-12(14-9-19-18(21)20-10-14)8-17(15)23-16-7-11-2-3-13(16)6-11/h4-5,8,11,13-14,16H,2-3,6-7,9-10H2,1H3,(H2,19,20,21)/t11-,13+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITNEAPWQHVPOK-FFSVYQOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CNC(=O)NC2)OC3CC4CCC3C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2CNC(=O)NC2)O[C@H]3C[C@@H]4CC[C@H]3C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151212 | |

| Record name | 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115898-30-1, 135637-46-6 | |

| Record name | Cp-76593 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115898301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atizoram [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135637466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-76593 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SI21E44GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATIZORAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84FJB49WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。